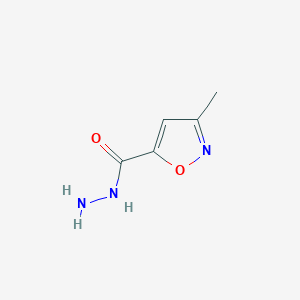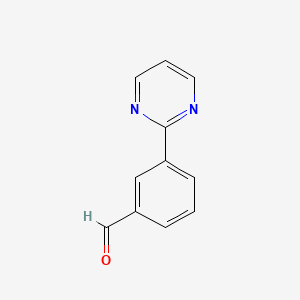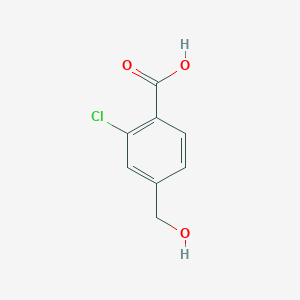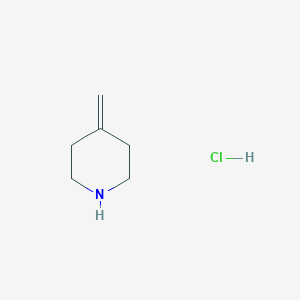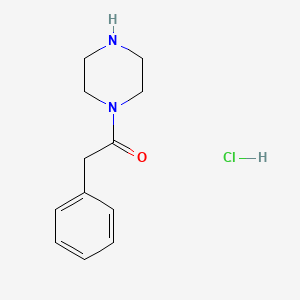
Clorhidrato de 2-fenil-1-(piperazin-1-il)etanona
Descripción general
Descripción
“2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride” is a chemical compound with the CAS Number: 502653-18-1 . It has a molecular weight of 240.73 . The compound is typically stored in a refrigerator and is available in the form of a white to yellow powder or crystals .
Molecular Structure Analysis
The molecular formula of “2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride” is C12H16N2O . The InChI code is 1S/C12H16N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H . The compound has a complex structure with a phenyl group (a benzene ring), a piperazine ring, and an ethanone group.Physical And Chemical Properties Analysis
The compound has a molecular weight of 204.27 g/mol . It has a topological polar surface area of 32.3 Ų . The compound has one hydrogen bond donor and two hydrogen bond acceptors . It has two rotatable bonds . The exact mass and the monoisotopic mass are 204.126263138 g/mol . The compound is a white to yellow powder or crystals .Aplicaciones Científicas De Investigación
Medicina: Desarrollo de agentes antimicrobianos
El clorhidrato de 2-fenil-1-(piperazin-1-il)etanona ha mostrado potencial en el desarrollo de nuevos agentes antimicrobianos. Su estructura puede utilizarse para sintetizar compuestos con actividad significativa contra diversas cepas bacterianas, lo cual es crucial en la era de la creciente resistencia a los antibióticos .
Agricultura: Formulación de pesticidas
En agricultura, este compuesto podría explorarse por su eficacia como pesticida. El anillo de piperazina presente en la molécula es conocido por sus propiedades insecticidas, y la investigación adicional podría conducir al desarrollo de nuevos pesticidas que sean más efectivos y ecológicos .
Ciencia de Materiales: Síntesis de polímeros
La estructura química del this compound lo convierte en un candidato para iniciar reacciones de polimerización. Podría utilizarse para crear nuevos polímeros con propiedades únicas para aplicaciones industriales .
Ciencias Ambientales: Estudios de ecotoxicología
El impacto de este compuesto en el medio ambiente puede estudiarse en ecotoxicología para comprender sus productos de degradación y sus efectos en los ecosistemas. Tales estudios son vitales para evaluar los riesgos ambientales asociados con el uso de nuevas entidades químicas .
Bioquímica: Inhibición enzimática
En bioquímica, los investigadores pueden investigar los efectos inhibitorios del this compound sobre enzimas específicas. Esto puede conducir a conocimientos sobre los mecanismos enzimáticos y el desarrollo de inhibidores enzimáticos para fines terapéuticos .
Farmacología: Descubrimiento de fármacos
Las propiedades farmacológicas del this compound pueden explorarse para el descubrimiento de fármacos. Su marco molecular podría servir como un andamiaje para diseñar fármacos que se dirijan a los trastornos del sistema nervioso central, dada la relevancia de los derivados de la piperazina en la farmacología del SNC .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that piperazine derivatives, which include 2-phenyl-1-(piperazin-1-yl)ethanone hydrochloride, have a wide range of biological activities .
Mode of Action
Piperazine derivatives are known to interact with various targets, leading to a range of biological effects . More research is needed to elucidate the exact interactions of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride with its targets.
Biochemical Pathways
Given the broad biological activities of piperazine derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
The compound is a white to yellow powder or crystals, and it is recommended to be stored in a refrigerator . These properties may influence its bioavailability.
Result of Action
Piperazine derivatives are known to have various biological activities, including antiviral, antipsychotic, antimicrobial, anti-hiv-1, and mc4 receptor agonistic activity .
Action Environment
The compound is recommended to be stored in a refrigerator, suggesting that temperature may affect its stability .
Análisis Bioquímico
Biochemical Properties
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain receptors and enzymes, influencing their activity. The nature of these interactions often involves binding to active sites or allosteric sites, thereby modulating the function of the target biomolecule. This compound’s ability to form hydrogen bonds and hydrophobic interactions is crucial for its biochemical activity .
Cellular Effects
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. These changes can result in altered cellular metabolism, affecting processes such as energy production, cell growth, and apoptosis .
Molecular Mechanism
The molecular mechanism of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. This binding can result in conformational changes in the target biomolecule, affecting its function. Additionally, 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .
Dosage Effects in Animal Models
The effects of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .
Metabolic Pathways
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and the levels of metabolites. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other compounds .
Transport and Distribution
The transport and distribution of 2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can affect the compound’s overall efficacy and toxicity .
Subcellular Localization
2-Phenyl-1-(piperazin-1-yl)ethanone hydrochloride exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with target biomolecules and subsequent biochemical effects .
Propiedades
IUPAC Name |
2-phenyl-1-piperazin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFZUNOXEDDALC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
502653-18-1 | |
| Record name | 2-phenyl-1-(piperazin-1-yl)ethan-1-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




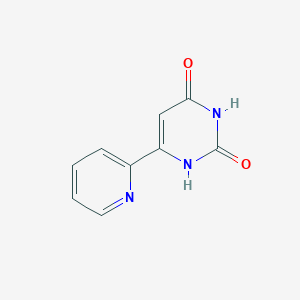
![2-[Cyclopropyl(methoxy)methylene]malononitrile](/img/structure/B1371292.png)
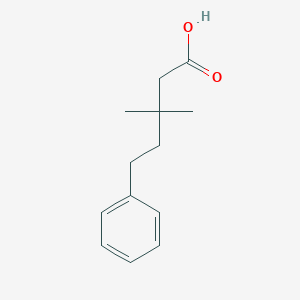
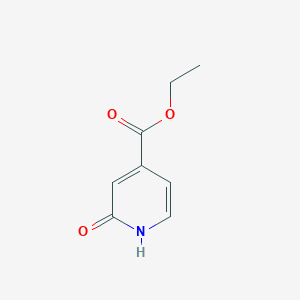
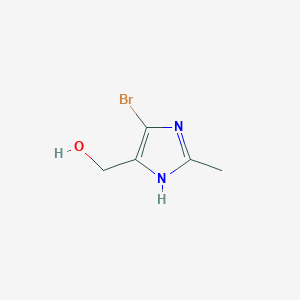

![[2-(4-Chlorophenyl)pyridin-3-yl]methanol](/img/structure/B1371301.png)
